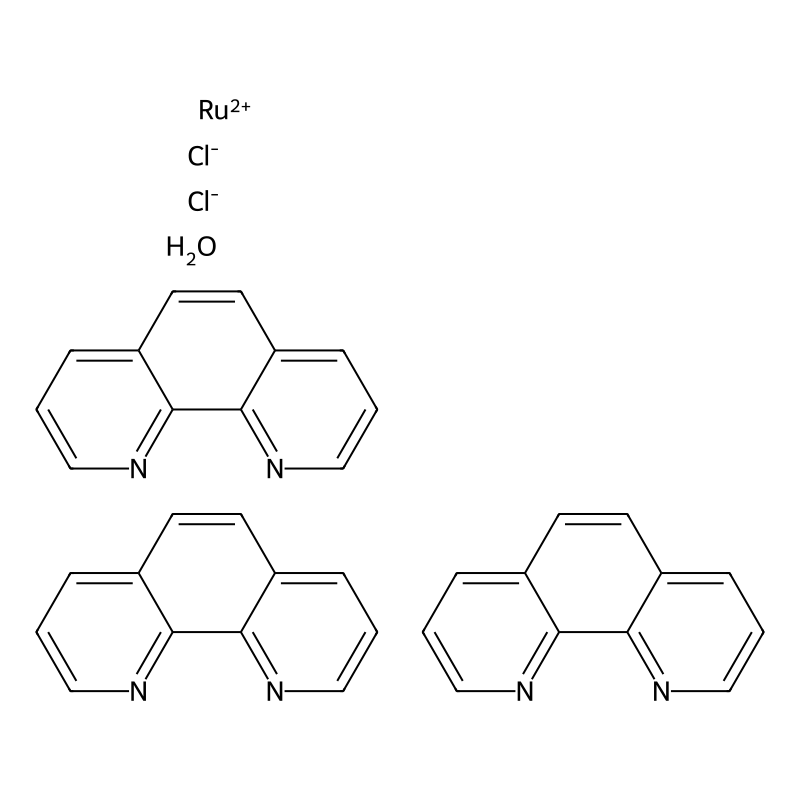dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Oxygen Sensors
One prominent application of dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate lies in its ability to act as an oxygen sensor. Its luminescence properties change in response to the presence of oxygen. Researchers can exploit this phenomenon to measure oxygen levels in biological tissues and other environments. This non-invasive approach holds promise for studying cellular respiration and assessing tissue viability.(Source)
Photocatalysis
The compound's light-absorbing properties make it a potential candidate for photocatalysis applications. Photocatalysis involves using light to drive chemical reactions. Scientists are exploring the use of dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate as a photocatalyst for hydrogen production from water splitting or organic pollutant degradation.(Source)
DNA Binding Studies
The complex's positively charged nature allows it to interact with negatively charged DNA molecules. This property makes it useful for studying DNA interactions and designing DNA-based sensors. Researchers can utilize dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate to investigate how drugs or other molecules bind to DNA.(Source: )
Dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate is a coordination complex featuring ruthenium as the central metal ion, coordinated to three bidentate 1,10-phenanthroline ligands and two chloride ions. Its chemical formula is represented as , where indicates the number of water molecules associated with the compound. This compound exhibits vibrant colors ranging from orange to red, making it visually striking and useful in various applications due to its unique photophysical and electrochemical properties .
- Oxidation-Reduction Reactions: The ruthenium center can switch between different oxidation states, allowing it to participate in redox reactions.
- Substitution Reactions: Ligands coordinated to the ruthenium can be replaced by other ligands under specific conditions.
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The substitution reactions often involve excess ligands and may require heating or catalysts.
This compound has garnered interest in biological research primarily due to its interaction with molecular oxygen. It acts as an oxygen sensor, where its luminescence properties change in response to oxygen levels. This characteristic allows researchers to exploit it for non-invasive measurements of oxygen in biological tissues, aiding studies on cellular respiration and tissue viability . Additionally, its potential as an anticancer agent is being explored due to its ability to intercalate with DNA, disrupting its structure and inhibiting replication when activated by light .
The synthesis of dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate typically involves the following steps:
- Reagents: Ruthenium trichloride is reacted with 1,10-phenanthroline in an aqueous solution.
- Conditions: The reaction is conducted under reflux conditions to ensure complete coordination of ligands.
- Isolation: The product is isolated by precipitation using an appropriate solvent.
The general reaction can be summarized as follows:
This method can be scaled for industrial production by optimizing temperature, reactant concentration, and purification processes .
Uniqueness of Dichlorotris(1,10-phenanthroline)-ruthenium(II) Hydrate
Dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate stands out due to its specific interaction with molecular oxygen and its application as an oxygen sensor. Its unique photophysical properties allow it to act effectively in biological systems while also being versatile for industrial applications such as photocatalysis and sensor technology .
Research into the interactions of dichlorotris(1,10-phenanthroline)-ruthenium(II) hydrate has revealed its ability to bind with negatively charged DNA molecules. This property has significant implications for studying DNA interactions and designing DNA-based sensors. Moreover, the compound's sensitivity to light makes it a candidate for applications in photodynamic therapy and environmental monitoring .








